molecular formula C28H28S4Si B11939401 Tetrakis(phenylthiomethyl)silane CAS No. 18762-89-5

Tetrakis(phenylthiomethyl)silane

Cat. No.: B11939401
CAS No.: 18762-89-5
M. Wt: 520.9 g/mol
InChI Key: IQCINMZCRDTEMA-UHFFFAOYSA-N
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Description

Tetrakis(phenylthiomethyl)silane (C28H28S4Si) is an organosilicon compound featuring a central silicon atom bonded to four phenylthiomethyl (–SCH2C6H5) groups. This structure imparts unique electronic and steric properties due to the electron-rich sulfur atoms and bulky aromatic substituents.

Properties

CAS No.

18762-89-5

Molecular Formula

C28H28S4Si

Molecular Weight

520.9 g/mol

IUPAC Name

tetrakis(phenylsulfanylmethyl)silane

InChI

InChI=1S/C28H28S4Si/c1-5-13-25(14-6-1)29-21-33(22-30-26-15-7-2-8-16-26,23-31-27-17-9-3-10-18-27)24-32-28-19-11-4-12-20-28/h1-20H,21-24H2

InChI Key

IQCINMZCRDTEMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC[Si](CSC2=CC=CC=C2)(CSC3=CC=CC=C3)CSC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(phenylthiomethyl)silane can be synthesized through the reaction of phenylthiomethyl chloride with silicon tetrachloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction scheme is as follows:

SiCl4+4PhCH2SClSi(CH2SPh)4+4HCl\text{SiCl}_4 + 4 \text{PhCH}_2\text{SCl} \rightarrow \text{Si(CH}_2\text{SPh)}_4 + 4 \text{HCl} SiCl4​+4PhCH2​SCl→Si(CH2​SPh)4​+4HCl

where Ph represents a phenyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles as the laboratory preparation, with adjustments for scale and efficiency. Industrial processes would focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(phenylthiomethyl)silane undergoes various chemical reactions, including:

    Oxidation: The phenylthiomethyl groups can be oxidized to form sulfoxides or sulfones.

    Substitution: The phenylthiomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the phenylthiomethyl groups under basic conditions.

Major Products

    Oxidation: Oxidation of this compound can yield tetrakis(phenylsulfonylmethyl)silane.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Tetrakis(phenylthiomethyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which tetrakis(phenylthiomethyl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom acts as a central hub, facilitating the formation of new bonds through its interactions with the phenylthiomethyl groups. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Flexibility :
    this compound can be synthesized via thiol-ene reactions or nucleophilic substitution, similar to methods for tetrakis(4-formylphenyl)silane . However, its stability under acidic conditions may be inferior to fluorinated analogs .

  • Aggregation Behavior :
    Hydrodynamic radius (rH) studies for tetrakis(trimethylsilyl)silane (rH = ~0.5 nm in cyclohexane) suggest that phenylthiomethyl derivatives may aggregate more strongly in solution due to sulfur’s polarizability .

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